N'-(2-methylquinolin-4-yl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide
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Overview
Description
N'-(2-methylquinolin-4-yl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is a complex organic compound that features a quinoline ring, a pyrrolidine ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(2-methylquinolin-4-yl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide typically involves multi-step organic reactions. One possible synthetic route is as follows:
Formation of the Quinoline Derivative: The starting material, 2-methylquinoline, is subjected to nitration followed by reduction to yield 2-methylquinolin-4-amine.
Formation of the Oxalamide Linker: The 2-methylquinolin-4-amine is then reacted with oxalyl chloride to form the corresponding oxalamide intermediate.
Introduction of the Pyrrolidine and Thiophene Groups: The oxalamide intermediate is further reacted with 2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethylamine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N'-(2-methylquinolin-4-yl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the quinoline or thiophene rings.
Substitution: Electrophilic or nucleophilic substitution reactions can be performed on the quinoline or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while substitution reactions may introduce various functional groups onto the quinoline or thiophene rings.
Scientific Research Applications
Medicinal Chemistry: The compound may exhibit biological activity, making it a candidate for drug development. It could be investigated for its potential as an anticancer, antimicrobial, or anti-inflammatory agent.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules
Materials Science: The compound’s electronic properties may make it useful in the development of organic semiconductors or other advanced materials.
Mechanism of Action
The mechanism of action of N'-(2-methylquinolin-4-yl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide would depend on its specific application. In medicinal chemistry, for example, the compound may interact with specific molecular targets such as enzymes, receptors, or DNA. The quinoline ring may intercalate with DNA, while the pyrrolidine and thiophene rings may interact with proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
N1-(2-methylquinolin-4-yl)-N2-(2-(pyrrolidin-1-yl)ethyl)oxalamide: Lacks the thiophene ring, which may affect its electronic properties and biological activity.
N1-(2-methylquinolin-4-yl)-N2-(2-(thiophen-3-yl)ethyl)oxalamide: Lacks the pyrrolidine ring, which may influence its solubility and reactivity.
N1-(quinolin-4-yl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide: Lacks the methyl group on the quinoline ring, which may alter its steric and electronic properties.
Uniqueness
N'-(2-methylquinolin-4-yl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is unique due to the presence of all three rings (quinoline, pyrrolidine, and thiophene) and the oxalamide linker. This combination of structural features may confer unique electronic, steric, and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N'-(2-methylquinolin-4-yl)-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S/c1-15-12-19(17-6-2-3-7-18(17)24-15)25-22(28)21(27)23-13-20(16-8-11-29-14-16)26-9-4-5-10-26/h2-3,6-8,11-12,14,20H,4-5,9-10,13H2,1H3,(H,23,27)(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNMVKEDGZXMBLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC(C3=CSC=C3)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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